Ethyl 2,3-dichloro-6-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dichloro-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)7-6(12(14)15)4-3-5(10)8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBCZXHGXYJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance and Molecular Architecture Within Halogenated Nitrobenzoate Esters
The molecular framework of Ethyl 2,3-dichloro-6-nitrobenzoate is defined by a benzene (B151609) ring functionalized with three distinct substituents: two chlorine atoms, a nitro group, and an ethyl ester group. This specific arrangement of functional groups dictates its chemical reactivity and significance. The ester group, while less reactive than acid chlorides or anhydrides, can undergo reactions like hydrolysis to yield a carboxylic acid and an alcohol. aiinmr.com
The presence of the nitro group, a strong electron-withdrawing entity, significantly influences the electronic properties of the aromatic ring. aiinmr.com This deactivation of the ring toward electrophilic substitution is a key characteristic of nitroaromatic compounds. aiinmr.com Furthermore, the chlorine atoms also act as electron-withdrawing groups, further modifying the reactivity of the benzene ring. This polysubstituted nature makes halogenated nitrobenzoate esters like this compound valuable precursors in synthetic pathways where precise control over reactivity and substitution patterns is crucial.
Historical Context of Halogenated Aromatic Esters in Chemical Synthesis
The history of halogenated aromatic esters is intrinsically linked to the broader development of organic synthesis. Organohalogen compounds, in general, have been recognized for their utility as industrial chemicals, solvents, and crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. britannica.com While many are known for their synthetic origins, over 2,000 organohalogens have been identified as naturally occurring, produced by various organisms. britannica.comamericanscientist.org
The synthesis of the core components of these molecules relies on fundamental organic reactions developed over the last two centuries. The formation of the ester linkage is often achieved through methods like the Fischer esterification, a reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. google.com The introduction of halogen atoms onto an aromatic ring is typically accomplished through electrophilic aromatic substitution, a reaction catalyzed by iron or an iron(III) halide. britannica.com
The development of these synthetic methods has enabled chemists to create a vast array of halogenated aromatic compounds with tailored properties. britannica.com The ability to convert aryl halides into organometallic reagents, such as Grignard reagents, further expanded their synthetic utility, allowing for the formation of new carbon-carbon bonds. britannica.comlibretexts.org This rich history of synthetic methodology provides the foundation for the preparation and application of complex molecules like Ethyl 2,3-dichloro-6-nitrobenzoate.
Scope and Objectives of Current Research Trajectories Pertaining to Ethyl 2,3 Dichloro 6 Nitrobenzoate
Established Synthetic Pathways to Halogenated Nitrobenzoate Esters
The formation of halogenated nitrobenzoate esters like this compound relies on a series of well-established organic reactions. These include the introduction of the ester functionality, the addition of a nitro group to the aromatic ring, and the placement of halogen atoms at specific positions.
Esterification Reactions for Carboxylic Acid Derivatives
The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid, 2,3-dichloro-6-nitrobenzoic acid. Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as sulfuric acid. bond.edu.au The reaction is driven to completion by removing the water formed, often through azeotropic distillation. google.com
Alternative methods for esterification that offer milder conditions and high chemoselectivity have also been developed. One such method employs 2-methyl-6-nitrobenzoic anhydride as a dehydrating reagent in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This approach is advantageous as it proceeds with nearly equimolar amounts of the carboxylic acid and alcohol at room temperature, providing excellent yields. organic-chemistry.org
Table 1: Comparison of Esterification Methods for Nitrobenzoic Acids
| Method | Reagents | Typical Conditions | Advantages | Source |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, Ethanol, Sulfuric acid | Reflux, removal of water | Cost-effective, well-established | bond.edu.au |
| Shiina Macrolactonization (adapted for esters) | Carboxylic acid, Ethanol, 2-Methyl-6-nitrobenzoic anhydride, Triethylamine, DMAP (cat.) | Room temperature | High yield, mild conditions, high chemoselectivity | organic-chemistry.org |
Nitration Strategies for Substituted Aromatic Systems
The introduction of a nitro group onto a substituted benzene (B151609) ring is a critical step in the synthesis of the target molecule. The nitration of dichlorotoluene isomers serves as a key example. For instance, 2,3-dichlorotoluene can be nitrated to yield 2,3-dichloro-6-nitrotoluene. google.com This reaction is typically carried out using a nitrating agent, such as concentrated nitric acid, often in the presence of a dehydrating agent like sulfuric acid. google.compatsnap.com The position of nitration is directed by the existing substituents on the aromatic ring. In the case of 2,3-dichlorotoluene, the methyl group is an ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The interplay of these directing effects leads to the formation of the 6-nitro isomer.
A patent describes a method for the preparation of dichlorotoluene nitride intermediates where 2,3-dichlorotoluene is dissolved in dichloroethane and treated with concentrated nitric acid at a controlled temperature to yield 2,3-dichloro-6-nitrotoluene. google.com
Halogenation Procedures for Aromatic Rings in Benzoate (B1203000) Architectures
While direct halogenation of a pre-formed nitrobenzoate ester is a possible synthetic route, it is often more practical to start with a halogenated precursor. The synthesis of many halogenated nitroaromatics begins with a halogenated starting material, and subsequent reactions introduce the nitro and ester functionalities. For example, the synthesis of 2,3-dichloro-6-nitroaniline, a related compound, starts from 1,2,3-trichlorobenzene, which is first nitrated and then undergoes an ammonolysis reaction. patsnap.com This highlights the strategy of building the molecule from a readily available, heavily halogenated precursor.
Utilization of Precursor Compounds and Reaction Intermediates
The synthesis of this compound can be approached from various starting materials, with the choice often depending on the availability and cost of the precursors.
Routes from Dichloronitrobenzene Derivatives
One viable pathway to the target molecule involves the use of dichloronitrobenzene derivatives. For example, 2,3,4-trichloronitrobenzene can be converted to 2,3-dichloro-6-nitrobenzonitrile. prepchem.com This reaction is achieved by treating the trichloronitrobenzene with cuprous cyanide in a polar aprotic solvent like pyridine at elevated temperatures. prepchem.com The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield 2,3-dichloro-6-nitrobenzoic acid, the immediate precursor to the final ester.
Table 2: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
| Starting Material | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2,3,4-Trichloronitrobenzene | Cuprous cyanide, Pyridine | 165°C, 30 min | 2,3-Dichloro-6-nitrobenzonitrile | 85% | prepchem.com |
Synthesis via Substituted Benzoic Acids and Their Derivatives
A more direct approach involves the modification of a substituted benzoic acid. A plausible synthetic route starts with 2,3-dichlorotoluene. This compound can be nitrated to form 2,3-dichloro-6-nitrotoluene. google.com Subsequently, the methyl group of 2,3-dichloro-6-nitrotoluene can be oxidized to a carboxylic acid group to yield 2,3-dichloro-6-nitrobenzoic acid. Oxidation of nitrotoluenes to their corresponding benzoic acids is a well-documented transformation, often employing strong oxidizing agents like potassium permanganate or nitric acid under harsh conditions. For instance, 2,4-dichloro-6-nitrotoluene has been successfully oxidized to 2,4-dichloro-6-nitrobenzoic acid using a 20% nitric acid solution in an autoclave at 430 K. doaj.org A similar strategy could be applied to 2,3-dichloro-6-nitrotoluene.
Once 2,3-dichloro-6-nitrobenzoic acid is obtained, the final esterification step with ethanol can be carried out as described previously to afford this compound.
Preparation of Related Alkyl Nitrobenzoate Intermediates
The synthesis of the target compound, this compound, relies on the availability of appropriately substituted alkyl nitrobenzoate intermediates. The preparation of these precursors typically involves two main strategies: the esterification of a pre-existing nitrobenzoic acid or the nitration of a pre-existing alkyl benzoate.
A common method for preparing simple alkyl nitrobenzoates is the direct nitration of an alkyl benzoate. For instance, methyl 3-nitrobenzoate is synthesized by treating methyl benzoate with a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. orgsyn.orgsavemyexams.com The reaction is highly regioselective, yielding the meta-substituted product due to the deactivating, meta-directing effect of the ester group. rsc.org The process requires careful temperature control, typically below 15°C, to manage the exothermic reaction and prevent over-nitration. orgsyn.org After the reaction, the product is isolated by pouring the mixture onto ice, which causes the solid ester to precipitate. orgsyn.orgsavemyexams.com
Alternatively, alkyl nitrobenzoates can be prepared via the esterification of nitrobenzoic acids. The Fischer esterification, using an excess of the desired alcohol (like ethanol) and a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a conventional approach. researchgate.net However, this method often requires harsh conditions and can generate significant acidic waste. mdpi.com A more specialized process involves using polyfluoroalkanesulfonic acid as a catalyst for the reaction between a nitrobenzoic acid and a C1-C3 alkanol. google.com This method has been shown to produce ethyl 3-nitrobenzoate in high purity (98.6%) and yield (94.7%). google.com The synthesis of more complex, halogenated intermediates, such as ethyl 2,3-dichloro-4-nitrobenzoate, can be achieved through a multi-step sequence starting from the nitration of a dichlorotoluene derivative, followed by oxidation and subsequent esterification. google.com
The table below summarizes various synthetic routes for key alkyl nitrobenzoate intermediates.
Table 1: Synthesis of Alkyl Nitrobenzoate Intermediates| Product | Starting Material(s) | Key Reagents/Catalyst | Reported Yield | Reference |
|---|---|---|---|---|
| Methyl 3-nitrobenzoate | Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 81–85% | orgsyn.org |
| Ethyl 3-nitrobenzoate | 3-Nitrobenzoic acid, Ethanol | Polyfluoroalkanesulfonic acid | 94.7% | google.com |
| m-Nitrobenzoic acid | Methyl m-nitrobenzoate | NaOH (saponification), then HCl | 90–96% | orgsyn.org |
| Ethyl 2,3-dichloro-4-nitrobenzoate | 2,3-dichlorotoluene (multi-step) | HNO₃/H₂SO₄, KMnO₄, SOCl₂/Ethanol | Not specified | google.com |
Advanced Synthetic Approaches and Chemo-selectivity Considerations
Modern organic synthesis emphasizes the development of highly efficient and selective reactions. For a polysubstituted compound like this compound, controlling selectivity (both chemo- and regio-selectivity) is paramount.
Catalytic Methods in Benzoate Ester Synthesis
The esterification of benzoic acids is a cornerstone reaction for which numerous catalytic systems have been developed to move beyond traditional strong acid catalysts like sulfuric acid. diva-portal.orggoogle.com These advanced methods often offer milder reaction conditions, easier catalyst separation, and improved yields.
Heterogeneous solid acid catalysts, such as zirconium/titanium-based systems, have proven effective for the synthesis of methyl benzoates from methanol and various benzoic acids. researchgate.netmdpi.com These catalysts are easily recoverable and reusable, addressing some of the environmental concerns associated with homogeneous acid catalysts. mdpi.com Metal-based catalysts, including compounds of tin, titanium, and zirconium, are also employed, particularly for high-temperature esterifications. google.com
More recently, novel catalytic systems have been explored. Zirconocene triflate has been identified as a highly active metallocene catalyst for aromatic esterification, achieving a 74% yield of benzyl (B1604629) benzoate under optimized conditions. diva-portal.org Additionally, deep eutectic solvents (DES), such as a mixture of p-toluene sulfonic acid (p-TSA) and benzyl tri-ethyl ammonium chloride (BTEAC), have been utilized as dual solvent-catalysts. dergipark.org.tr This approach has demonstrated high conversions (up to 88.4%) in the esterification of benzoic acid with ethanol under solvent-free conditions, showcasing a significant advancement in sustainable ester synthesis. dergipark.org.tr
The following table compares the performance of various modern catalysts in benzoate ester synthesis.
Table 2: Comparison of Modern Catalysts for Benzoate Ester Synthesis| Catalyst System | Substrates | Key Conditions | Result (Yield/Conversion) | Reference |
|---|---|---|---|---|
| Zirconocene triflate | Benzoic acid, Benzyl alcohol | Toluene, 80°C | 74% Yield | diva-portal.org |
| Deep Eutectic Solvent (p-TSA/BTEAC) | Benzoic acid, Ethanol | Solvent-free, 75°C | 88.4% Conversion | dergipark.org.tr |
| Zr/Ti Solid Acid | Benzoic acid, Methanol | Not specified | High activity reported | researchgate.netmdpi.com |
| Tin(II) compound | Benzoic acid, C7-C13 alcohols | >180°C | High purity reported | google.com |
Regioselective Functionalization of Polyhalogenated Aromatic Rings
The synthesis of this compound requires the precise installation of substituents on the aromatic ring. The functionalization of polyhalogenated aromatic systems presents a significant challenge due to the competing directing effects of multiple substituents. The existing chlorine and nitro groups on the target molecule strongly influence the position of any subsequent chemical transformations.
Achieving regioselectivity often requires careful selection of reagents and reaction conditions. For example, in the synthesis of related polysubstituted phenols, chlorination using reagents like trichloroisocyanuric acid (TCIA) has been shown to be a mild and effective method. researchgate.net The directing effects of the substituents on the ring are crucial. In a polyhalogenated ring, electrophilic substitution is governed by the combined electronic and steric influences of the halogens and other groups.
Directed ortho-metalation is a powerful strategy for achieving regioselectivity. The use of strong bases, such as Schlosser's base (a mixture of butyllithium and potassium tert-butoxide), can facilitate the lithiation of specific positions on an aromatic ring, which can then react with an electrophile. nih.gov The coordination of the lithium cation to existing heteroatoms (like the nitrogen in a nitro group or the oxygen in an ester) can direct the deprotonation to an adjacent position, enabling precise functionalization. While not specifically documented for this compound, such principles are fundamental to constructing highly substituted aromatic compounds. The challenge lies in overcoming the electronic deactivation of the ring by the nitro and chloro groups to achieve efficient functionalization.
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. carlroth.com The synthesis of this compound and its intermediates can be evaluated and improved through this lens.
Key areas for applying green chemistry principles include:
Catalysis: Replacing stoichiometric reagents, such as strong mineral acids used in traditional esterification and nitration, with recyclable heterogeneous or highly efficient homogeneous catalysts is a primary goal. researchgate.netmdpi.comdergipark.org.tr The use of solid acid catalysts or deep eutectic solvents minimizes corrosive and hazardous waste streams. mdpi.comdergipark.org.tr
Safer Solvents: Many classical aromatic functionalization reactions employ hazardous solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or bio-based solvents such as 2-methyltetrahydrofuran. carlroth.com The development of solvent-free reaction conditions, as demonstrated in DES-catalyzed esterification, represents an ideal scenario. dergipark.org.tr
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. carlroth.com The development of highly active catalysts that operate under mild conditions is crucial for improving the energy efficiency of the synthesis. diva-portal.org
By integrating these principles, future synthetic strategies for this compound can become more sustainable, efficient, and environmentally benign.
Table of Mentioned Compounds
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by powerful electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. acs.orglibretexts.org
The structure of this compound presents two potential sites for nucleophilic attack: the chlorine atoms at the C2 and C3 positions. Theoretical principles of SNAr reactions allow for a prediction of their relative reactivity. The reaction rate is determined by the stability of the Meisenheimer complex formed upon nucleophilic attack. This intermediate bears a negative charge that is delocalized across the aromatic ring.
The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂), is essential for stabilizing this negative charge. libretexts.orgmdpi.com For stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack, allowing the negative charge to be delocalized onto the nitro group through resonance.
In this compound:
The chlorine at the C2 position is ortho to the nitro group at C6.
The chlorine at the C3 position is meta to the nitro group at C6.
Therefore, nucleophilic attack at the C2 position results in a Meisenheimer complex where the negative charge can be effectively delocalized onto the adjacent nitro group. In contrast, attack at the C3 position does not allow for direct resonance stabilization by the nitro group. quora.com Consequently, the C2 position is theoretically predicted to be significantly more reactive towards nucleophiles in an SNAr reaction.
Table 1: Predicted Reactivity for Nucleophilic Aromatic Substitution (SNAr)
| Position of Attack | Relationship to Nitro Group | Resonance Stabilization of Intermediate | Predicted Reactivity |
| C2-Cl | Ortho | High | High |
| C3-Cl | Meta | Low | Low |
The nitro group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. quora.comquora.com It drastically reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.org
The kinetics of the reaction are accelerated because the nitro group stabilizes the transition state leading to the Meisenheimer complex. By placing the nitro group ortho or para to the leaving group (the halogen), the activation energy for the formation of the intermediate is substantially lowered. mdpi.com This stabilization is the primary reason why aryl halides with ortho or para nitro groups undergo SNAr reactions under much milder conditions than their unsubstituted counterparts. For this compound, the nitro group at the C6 position strongly activates the C2-chloro position, making it the prime target for substitution reactions with various nucleophiles such as amines, alkoxides, and hydroxides.
Reductions of the Nitro Group Moiety
The nitro group is readily reducible to an amino group, a transformation that is fundamental in synthetic organic chemistry. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction, to yield Ethyl 6-amino-2,3-dichlorobenzoate. nih.govbldpharm.com
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. google.com The reaction is typically clean and produces high yields of the corresponding aniline (B41778) derivative.
Commonly employed catalysts for this transformation include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney Nickel (Raney-Ni)
The hydrogenation of substituted nitrobenzenes is known to proceed through intermediate stages, such as nitrosobenzene (B162901) and phenylhydroxylamine, before forming the final amino product. researchgate.net Studies on the hydrogenation of similar compounds, like ethyl p-nitrobenzoate, have shown that catalyst activity can be influenced by factors such as metal particle size and the nature of the support material. researchgate.net For this compound, catalytic hydrogenation offers a direct route to the valuable intermediate Ethyl 6-amino-2,3-dichlorobenzoate.
Table 2: Common Catalysts for Nitro Group Reduction
| Catalyst | Hydrogen Source | Typical Conditions |
| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate | Methanol or Ethanol solvent, Room temperature to moderate heat |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic acid or Ethanol solvent |
| Raney Nickel | H₂ gas, Hydrazine | Ethanol solvent |
Alternatively, the nitro group can be reduced using chemical reducing agents, often involving metals in acidic media. google.com This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other functional groups that might be sensitive to the catalyst or hydrogen gas.
Prominent chemical reduction strategies include:
Stannous Chloride (SnCl₂) : Reduction with stannous chloride in the presence of a strong acid like concentrated hydrochloric acid (HCl) is a classic and reliable method for converting aromatic nitro compounds to anilines. A process for a related compound involves the slow addition of SnCl₂ dihydrate in concentrated HCl to a solution of the nitro compound at controlled temperatures (e.g., 15-45°C). google.com
Iron (Fe) : Reduction with iron powder in an acidic medium (e.g., acetic acid or HCl) is an economical and common industrial method.
Sodium Hydrosulfite (Na₂S₂O₄) : This reagent can also be used for the reduction of nitro groups.
These methods effectively transform this compound into Ethyl 6-amino-2,3-dichlorobenzoate, a key building block in further synthetic applications. nih.gov
Hydrolysis of the Ester Functionality
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,3-dichloro-6-nitrobenzoic acid, under either acidic or basic conditions. evitachem.comchemicalbook.com
Base-catalyzed hydrolysis, or saponification, is the more common method. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.
The rate of alkaline hydrolysis is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and chloro groups present in this molecule, enhance the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the hydroxide ion, thereby increasing the rate of hydrolysis compared to an unsubstituted ethyl benzoate. psu.edunih.govchegg.com Studies on various ethyl nitrobenzoates confirm that the presence of a nitro group accelerates the hydrolysis reaction. acs.orgchempedia.info Therefore, the hydrolysis of this compound to 2,3-dichloro-6-nitrobenzoic acid is expected to proceed efficiently under standard basic conditions.
Investigation of Acid-Catalyzed Hydrolysis Kinetics
The acid-catalyzed hydrolysis of esters is a fundamental organic reaction that results in the formation of a carboxylic acid and an alcohol. google.com For this compound, this reaction would yield 2,3-dichloro-6-nitrobenzoic acid and ethanol. The reaction is reversible and its rate is influenced by the electronic and steric environment of the ester group. google.com
The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, is expected to have a complex effect on the hydrolysis rate. Electron-withdrawing groups generally decrease the rate of acid-catalyzed hydrolysis by destabilizing the protonated carbonyl intermediate. However, the ortho-nitro group can also exert steric hindrance.
Table 1: Estimated Kinetic Data for Acid-Catalyzed Hydrolysis of this compound and Related Compounds
| Compound | Substituents | Estimated Rate Constant (k, s⁻¹) at 25°C | Estimated Half-life (t₁/₂, min) |
| Ethyl Benzoate | H | 1.0 x 10⁻⁵ | 1155 |
| Ethyl 4-nitrobenzoate (B1230335) | 4-NO₂ | 5.0 x 10⁻⁶ | 2310 |
| This compound | 2,3-di-Cl, 6-NO₂ | 2.5 x 10⁻⁶ | 4620 |
Note: The data for this compound is an estimation based on the electronic effects of the substituents. The actual experimental values may vary.
Investigation of Base-Catalyzed Hydrolysis Kinetics
Base-catalyzed hydrolysis, or saponification, of esters is an irreversible reaction that produces a carboxylate salt and an alcohol. google.com In the case of this compound, treatment with a base like sodium hydroxide would yield sodium 2,3-dichloro-6-nitrobenzoate and ethanol.
The rate of base-catalyzed hydrolysis is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged transition state. The two chlorine atoms and the nitro group in this compound make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.
The Hammett equation can be used to estimate the rate constant for the hydrolysis of substituted benzoates. The equation is given by log(k/k₀) = σρ, where k is the rate constant of the substituted benzoate, k₀ is the rate constant of the unsubstituted benzoate, σ is the substituent constant, and ρ is the reaction constant. For the base-catalyzed hydrolysis of ethyl benzoates, ρ is positive, indicating that electron-withdrawing groups accelerate the reaction.
Table 2: Estimated Kinetic Data for Base-Catalyzed Hydrolysis of this compound and Related Compounds
| Compound | Substituents | Estimated Rate Constant (k, M⁻¹s⁻¹) at 25°C | Estimated Relative Rate (k/k₀) |
| Ethyl Benzoate | H | 0.01 | 1 |
| Ethyl 4-nitrobenzoate | 4-NO₂ | 0.25 | 25 |
| This compound | 2,3-di-Cl, 6-NO₂ | 1.5 | 150 |
Note: The data for this compound is an estimation based on the additive effects of the Hammett substituent constants. The actual experimental values may vary.
Derivatization Reactions and Cyclization Potential
The presence of multiple reactive sites in this compound allows for a range of derivatization reactions, leading to the synthesis of various analogues and heterocyclic structures.
Amination Reactions for Nitrogen-Containing Analogues
The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAAr) by amines. The strong electron-withdrawing effect of the ortho-nitro group activates the chlorine atoms towards substitution. A key intermediate, 2,3-dichloro-6-nitroaniline, can be synthesized via the ammonolysis of 2,3,4-trichloronitrobenzene, a closely related compound. mdpi.com This suggests that this compound can react with various amines to yield a range of N-substituted derivatives. The reaction typically proceeds by replacing one of the chlorine atoms, with the position of substitution being influenced by the reaction conditions and the nature of the amine.
Table 3: Examples of Amination Reactions on Related Dichloronitroaroamtic Systems
| Amine | Product | Reaction Conditions |
| Ammonia | 2-Amino-3-chloro-6-nitrobenzoate derivative | High temperature and pressure |
| Aniline | 2-Anilino-3-chloro-6-nitrobenzoate derivative | Base catalyst, polar solvent |
| Morpholine | 2-Morpholino-3-chloro-6-nitrobenzoate derivative | Aprotic solvent, moderate temperature |
Functionalization of the Ester Group in Related Systems
The ester group of this compound can be modified through reactions such as transesterification. This process involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol in the presence of an acid or base catalyst. Transesterification is a versatile method for introducing different functionalities into the molecule. For instance, reaction with a long-chain alcohol could be used to modify the physical properties of the compound, such as its solubility.
Cyclization Reactions to Form Heterocyclic Structures
The strategic positioning of the nitro, chloro, and ester groups in this compound provides the potential for intramolecular cyclization reactions to form various heterocyclic systems. For example, reduction of the nitro group to an amino group would generate an ortho-amino ester. This intermediate could then undergo cyclization to form a lactam. Furthermore, if one of the chlorine atoms is first substituted by a nucleophile containing a reactive functional group, a subsequent intramolecular reaction can lead to the formation of more complex heterocyclic structures. The synthesis of various nitrogen-containing heterocycles through such cyclization strategies is a well-established field in organic chemistry. pitt.edumdpi.comnih.govrsc.org
Advanced Spectroscopic Characterization of Ethyl 2,3 Dichloro 6 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Ethyl 2,3-dichloro-6-nitrobenzoate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous structural confirmation.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group. The substitution pattern on the benzene (B151609) ring—two chlorine atoms and a nitro group—significantly influences the chemical shifts of the aromatic protons. The two aromatic protons are in a meta-relationship to each other and will appear as a pair of doublets due to ortho-coupling.
The electron-withdrawing nature of the nitro group and the chlorine atoms will deshield the aromatic protons, causing them to resonate at a lower field. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet. The proximity of the methylene protons to the electron-withdrawing ester oxygen results in their downfield shift compared to a typical alkyl chain.
Based on data from similar substituted nitrobenzoates, the predicted chemical shifts are presented in the table below. rsc.orgrsc.org
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | ~7.8 - 8.2 | Doublet | ~8.0 - 9.0 |
| Aromatic-H | ~7.6 - 7.9 | Doublet | ~8.0 - 9.0 |
| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet | ~7.1 |
| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | ~7.1 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine and nitro groups will be significantly shifted.
The carbonyl carbon is expected to appear in the typical ester range. The aromatic carbons will show a range of chemical shifts due to the varied electronic environments created by the substituents. The carbons of the ethyl group will appear at a higher field.
Predicted ¹³C NMR chemical shifts, based on analogous compounds, are detailed in the following table. rsc.orgrsc.org
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~163 - 166 |
| C-NO₂ | ~148 - 152 |
| C-Cl | ~130 - 135 |
| C-Cl | ~128 - 133 |
| C-H (Aromatic) | ~125 - 130 |
| C-H (Aromatic) | ~123 - 128 |
| C (ipso-ester) | ~132 - 136 |
| -OCH₂CH₃ | ~62 - 64 |
| -OCH₂CH₃ | ~13 - 15 |
To definitively assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
A COSY spectrum would show correlations between the coupled aromatic protons, confirming their meta-relationship. It would also clearly show the coupling between the methylene and methyl protons of the ethyl group.
An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the aromatic C-H carbons and the carbons of the ethyl group. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further confirm the connectivity by showing correlations between protons and carbons that are two or three bonds away, for instance, between the aromatic protons and the carbonyl carbon.
Vibrational Spectroscopy (Infrared and Raman)
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester group, and the substituted benzene ring.
Key expected IR absorption bands and their assignments are listed below, based on data from related nitroaromatic compounds. researchgate.netesisresearch.orgchemicalbook.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | ~1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | ~1340 - 1370 | Strong |
| C=O (Ester) Stretch | ~1720 - 1740 | Strong |
| C-O (Ester) Stretch | ~1250 - 1300 | Strong |
| C-Cl Stretch | ~700 - 850 | Strong |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium |
| Out-of-plane C-H Bend | ~800 - 900 | Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different, often resulting in strong signals for vibrations that are weak in the IR spectrum and vice-versa. For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to be particularly strong in the Raman spectrum.
Expected prominent Raman scattering peaks are outlined in the table below. researchgate.netnih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Symmetric NO₂ Stretch | ~1340 - 1370 | Strong |
| Aromatic Ring Breathing | ~1000 - 1100 | Strong |
| Aromatic C=C Stretch | ~1580 - 1620 | Strong |
| C-Cl Stretch | ~700 - 850 | Medium |
| C-H Bending (Aromatic) | ~1150 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is anticipated to be characterized by absorptions arising from its substituted benzene ring.
Electronic Transitions and Absorption Maxima
The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The benzene ring, the nitro group (-NO2), and the ester functional group all contain π electrons and non-bonding (n) electrons. The interaction of these chromophores will influence the energy and intensity of the absorption bands.
Generally, for substituted nitrobenzenes, two main absorption bands are observed. A high-intensity band, typically found at shorter wavelengths, is attributed to the π → π* transition of the aromatic system, which is often red-shifted (moved to longer wavelengths) due to the presence of substituents. A second, much weaker band at longer wavelengths is characteristic of the n → π* transition of the nitro group. The presence of two chlorine atoms and an ethyl ester group will further influence the exact position and intensity of these absorption maxima (λmax). However, without experimental data, specific λmax values cannot be provided.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry would be essential for confirming the elemental composition of this compound. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound (C9H7Cl2NO4) can be calculated by summing the precise masses of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35 or -37, Nitrogen-14, and Oxygen-16). This calculated value could then be compared with the experimentally determined mass from an HRMS analysis to confirm the compound's identity.
Table 1: Theoretical Isotopic Mass Distribution for this compound (C9H7Cl2NO4)
| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C9H7(35Cl)2NO4 | 262.9752 | 100.0 |
| C9H7(35Cl)(37Cl)NO4 | 264.9723 | 65.0 |
| C9H7(37Cl)2NO4 | 266.9693 | 10.6 |
Note: This table represents a theoretical prediction. Actual experimental data is required for confirmation.
Fragmentation Patterns and Molecular Structure Elucidation
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to elucidate its structure. For this compound, key fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH2CH3): This would result in a fragment ion corresponding to the acylium ion [M - 45]+.
Loss of the nitro group (-NO2): This would lead to a fragment at [M - 46]+.
Loss of chlorine atoms: Fragments showing the loss of one or both chlorine atoms would also be expected.
Cleavage of the ester group: Other fragmentations around the ester functionality are also probable.
The relative abundances of these and other fragment ions would be characteristic of the compound's structure. However, without access to an experimental mass spectrum, a detailed analysis of the fragmentation pattern is not possible.
Computational Chemistry and Theoretical Investigations of Ethyl 2,3 Dichloro 6 Nitrobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations can furnish a wealth of information regarding the fundamental properties of Ethyl 2,3-dichloro-6-nitrobenzoate.
The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this process would involve calculating the potential energy of various conformations to identify the global minimum on the potential energy surface.
The conformation of the molecule is largely dictated by the steric and electronic interactions between its substituents: the ethyl ester group, the two chlorine atoms, and the nitro group. The planarity of the benzene (B151609) ring is expected to be distorted to some extent to alleviate steric strain between the adjacent chloro and nitro groups. The orientation of the ethyl ester group relative to the aromatic ring is another critical conformational parameter. Studies on similar substituted phenylbenzoates suggest that the molecule is likely to be flexible, with relatively low energy barriers for rotation around the C-O and O-C single bonds of the ester functional group. The final optimized geometry would represent a delicate balance of these competing interactions.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitro group is expected to lower the energy of both the HOMO and LUMO. The precise energy gap would determine its susceptibility to nucleophilic or electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (based on trends for similar compounds)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These values are estimations based on computational data for analogous nitroaromatic compounds and are presented for illustrative purposes.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) localized around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially on the carbon atoms of the benzene ring, suggesting sites for nucleophilic attack. The presence of the electron-withdrawing groups would generally lead to a more positive potential on the aromatic ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.
In this compound, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs of the ester group and the nitro group into the aromatic ring. It would also quantify the charge transfer between different parts of the molecule, providing a more nuanced understanding of the electronic effects of the various substituents.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate a molecule's UV-Visible spectrum.
For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π → π* and n → π* excitations. The π → π* transitions would involve the promotion of electrons from the π orbitals of the benzene ring to its antibonding π* orbitals. The n → π* transitions would involve the excitation of non-bonding electrons from the oxygen atoms of the nitro and ester groups to the π* orbitals of the aromatic system. The calculated absorption maxima (λmax) would provide valuable information for the experimental characterization of the compound.
Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms
The insights gained from DFT calculations, particularly from FMO analysis and MEP mapping, can be used to predict the chemical reactivity of this compound and to propose plausible reaction mechanisms.
The relatively low-lying LUMO, influenced by the electron-withdrawing substituents, suggests that the molecule would be susceptible to nucleophilic aromatic substitution reactions. The MEP map would help in identifying the most likely positions for nucleophilic attack on the aromatic ring. The HOMO energy and distribution would indicate its reactivity towards electrophiles. Computational modeling of reaction pathways can further elucidate the transition states and activation energies for various potential reactions, providing a detailed understanding of the molecule's chemical behavior.
Transition State Modeling for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for compounds like this compound. The reaction's feasibility is significantly influenced by the presence of electron-withdrawing groups, such as the nitro group, and a suitable leaving group, in this case, a chlorine atom. The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the intermediate carbanion, known as a Meisenheimer complex, thus facilitating the reaction. masterorganicchemistry.comwikipedia.org
Transition state modeling for an SNAr reaction on this compound would theoretically involve the attack of a nucleophile on the carbon atom bearing a chlorine atom. Due to the substitution pattern, the chlorine at the C2 or C3 position would be the leaving group. The nitro group at the C6 position is ortho to the C-Cl bond at C2 and meta to the C-Cl bond at C3. Therefore, nucleophilic attack would preferentially occur at the C2 position, as the ortho-nitro group can effectively stabilize the negative charge of the intermediate through resonance.
Computational models, likely employing Density Functional Theory (DFT), would be used to map the potential energy surface of the reaction. This would involve identifying the geometry and energy of the reactants, the transition state, any intermediates, and the products. The transition state would be characterized by the partial formation of the new bond with the incoming nucleophile and the partial breaking of the C-Cl bond. For some SNAr reactions, a concerted mechanism (cSNAr) is also possible, where the bond-forming and bond-breaking occur in a single step, thus avoiding a stable intermediate. nih.gov
Table 1: Hypothetical Parameters for Transition State Modeling of Nucleophilic Aromatic Substitution on this compound
| Parameter | Hypothetical Value/Description |
| Reaction Coordinate | The asymmetric stretching mode corresponding to the simultaneous formation of the C-Nucleophile bond and cleavage of the C-Cl bond. |
| Activation Energy (Ea) | Expected to be moderate, influenced by the nature of the nucleophile and the solvent. The presence of the ortho-nitro group would lower the activation energy compared to a non-activated chlorobenzene. |
| Transition State Geometry | The carbon atom undergoing substitution would exhibit a geometry intermediate between sp² and sp³. The attacking nucleophile and the leaving chloride would be approximately perpendicular to the plane of the aromatic ring. The nitro group would likely be coplanar with the ring to maximize resonance stabilization. |
| Intermediate | A Meisenheimer complex, a resonance-stabilized cyclohexadienyl anion, is the expected intermediate in a stepwise SNAr mechanism. masterorganicchemistry.com The negative charge would be delocalized over the aromatic ring and the nitro group. The stability of this intermediate is a key factor in determining the reaction rate. nih.gov |
Energetic Landscape Analysis of Transformation Pathways
An energetic landscape analysis for the transformation of this compound via SNAr would provide a comprehensive view of the reaction mechanism. The reaction energy diagram would illustrate the relative energies of all species involved in the transformation. masterorganicchemistry.com
The profile for a typical SNAr reaction involves two transition states and one intermediate (the Meisenheimer complex). The first transition state corresponds to the nucleophilic addition and is usually the rate-determining step. masterorganicchemistry.com The subsequent transition state is for the departure of the leaving group. Computational studies on related nitroaromatic compounds have shown that the formation of the initial adduct is generally the slower step. nih.govmdpi.com
Intermolecular Interactions and Crystal Packing Theory
The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. For this compound, these interactions would be influenced by the presence of the polar nitro and ester groups, as well as the chlorinated aromatic ring.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.org It maps the electron distribution of a molecule within its crystalline environment. By analyzing the Hirshfeld surface and the associated 2D fingerprint plots, one can identify the types and relative importance of different non-covalent contacts.
For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following significant interactions:
O···H Contacts: These would arise from interactions between the oxygen atoms of the nitro and ester groups and hydrogen atoms of neighboring molecules. These are often the most prominent interactions in nitro-containing organic compounds. nih.gov
Cl···H and Cl···Cl Contacts: Interactions involving the chlorine atoms would also be significant. These can be either attractive or repulsive depending on the geometry of the contact.
C···H Contacts: These represent van der Waals interactions between the carbon atoms of the aromatic ring and hydrogen atoms of adjacent molecules.
π···π Stacking Interactions: The aromatic rings of adjacent molecules may engage in π-π stacking, which would be visible in the Hirshfeld surface analysis. mdpi.com
The 2D fingerprint plot provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total Hirshfeld surface area.
Table 2: Predicted Major Contributions to the Hirshfeld Surface for this compound
| Contact Type | Predicted Contribution | Description |
| O···H / H···O | High | Interactions involving the highly electronegative oxygen atoms of the nitro and ester groups with hydrogen atoms of neighboring molecules. These are expected to be a dominant feature. nih.gov |
| Cl···H / H···Cl | Moderate | Interactions between the chlorine atoms and hydrogen atoms. The presence of two chlorine atoms suggests these contacts will be a notable part of the crystal packing. |
| H···H | Moderate | General van der Waals interactions between hydrogen atoms on the exterior of the molecules. |
| C···H / H···C | Moderate | van der Waals interactions involving the aromatic and ethyl carbons with hydrogen atoms. |
| C···C (π-π) | Low to Moderate | Parallel or offset stacking of the aromatic rings. The electron-withdrawing substituents may influence the strength and geometry of these interactions. mdpi.com |
| O···C / C···O | Low | Interactions between oxygen atoms and carbon atoms of adjacent molecules. |
| Cl···O / O···Cl | Low | Interactions between the chlorine and oxygen atoms. |
| Cl···Cl | Low | Direct interactions between chlorine atoms of neighboring molecules. |
Analysis of Hydrogen Bonding and π-π Stacking Interactions in Related Structures
In the absence of a crystal structure for this compound, we can infer potential interactions by examining related compounds.
Hydrogen Bonding: While this compound does not have strong hydrogen bond donors (like -OH or -NH), it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro and ester groups. Weak C-H···O hydrogen bonds are common in the crystal structures of similar organic molecules and play a crucial role in stabilizing the crystal packing. nih.gov The presence of multiple acceptor sites suggests a complex network of these weak interactions could be formed.
X Ray Crystallography and Solid State Structural Analysis of Ethyl 2,3 Dichloro 6 Nitrobenzoate
Single Crystal X-ray Diffraction Methodology and Data Collection
Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for Ethyl 2,3-dichloro-6-nitrobenzoate could be located. The experimental details regarding the methodology and data collection for this specific compound are therefore not available.
Determination of Crystal System and Space Group
As no crystallographic studies for this compound have been publicly reported, the crystal system and space group for this compound have not been determined.
Unit Cell Parameters and Molecular Conformation in the Solid State
The unit cell parameters (a, b, c, α, β, γ) and the molecular conformation of this compound in the solid state remain unknown due to the absence of single-crystal X-ray diffraction data.
Analysis of Bond Distances, Bond Angles, and Dihedral Angles
Detailed analysis of bond distances, bond angles, and dihedral angles for this compound is not possible as no experimentally determined structural data has been published.
Supramolecular Assembly and Packing Interactions within the Crystal Lattice
Information regarding the supramolecular assembly and packing interactions, such as hydrogen bonds or other non-covalent interactions within the crystal lattice of this compound, is unavailable because its crystal structure has not been reported.
Environmental Fate and Degradation Pathways of Nitrobenzoate Esters
Biodegradation Mechanisms
The breakdown of nitrobenzoate esters by living organisms is a multifaceted process, largely dependent on the metabolic capabilities of various microbes. The presence of both a nitroaromatic ring and an ester group on these molecules dictates the specific enzymatic machinery required for their degradation.
Microbial Degradation of Nitroaromatic Compounds
Microorganisms have developed a range of strategies to metabolize nitroaromatic compounds, which are relatively rare in nature and primarily of anthropogenic origin. asm.org The strong electron-withdrawing nature of the nitro group makes these compounds resistant to the oxidative degradation typically seen with other aromatic molecules. asm.org Despite this, some microbes have evolved pathways to use these compounds as sources of carbon, nitrogen, and energy. asm.orgdtic.mil
Microbial degradation can occur under both aerobic and anaerobic conditions. nih.gov Aerobic bacteria can employ monooxygenase or dioxygenase enzymes to introduce oxygen atoms into the aromatic ring, which can lead to the elimination of the nitro group. nih.gov In contrast, anaerobic bacteria often begin by reducing the nitro group. nih.gov Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to degrade and even mineralize certain nitroaromatic compounds. nih.gov
Reductive Pathways of Aromatic Nitro Groups
A crucial step in the metabolism of many nitroaromatic compounds is the reduction of the nitro group. nih.gov This process, catalyzed by enzymes known as nitroreductases, can proceed through a series of intermediates, including nitroso and hydroxylamino derivatives, ultimately forming an amine. nih.govnih.gov This reduction can be a key detoxification step, as the resulting aromatic amines are often less toxic and more susceptible to further degradation. asm.org
This reductive pathway is utilized by a wide array of bacteria. nih.gov In some cases, the reduction of the nitro group is a fortuitous reaction, while in others, it is the initial step in a productive metabolic pathway where the compound serves as a growth substrate. nih.gov For example, the productive metabolism of nitrobenzene (B124822) and 4-nitrobenzoate (B1230335) begins with the reduction of the nitro group to a hydroxylamine, which then undergoes rearrangement to a hydroxylated compound that can be further broken down. nih.gov
Ring-Cleavage Mechanisms in Halogenated Aromatic Esters
Once the functional groups on the aromatic ring have been modified, the ring itself can be broken open. In aerobic bacteria, this is often accomplished by dioxygenase enzymes that insert two hydroxyl groups into the ring, forming catechol-like intermediates. These intermediates are then susceptible to ring-cleavage enzymes, which break the aromatic structure and produce aliphatic compounds that can be funneled into the cell's central metabolism.
The presence of halogens on the aromatic ring can influence where the initial enzymatic attack occurs and the subsequent pathway for ring cleavage. The process of removing a halogen atom from an aromatic ring is a known reaction in organic chemistry. youtube.comyoutube.com In some instances, a "halogen dance" can occur, where a halogen atom is moved to a different position on the aromatic ring, a process that can be catalyzed by a strong base. nih.gov
Abiotic Degradation Processes
Beyond microbial action, non-biological processes also play a role in the transformation of nitrobenzoate esters in the environment. These reactions are driven by physical and chemical factors present in soil and water.
Photodegradation Potential in Environmental Systems
Nitroaromatic compounds have the ability to absorb ultraviolet (UV) light, which can lead to their degradation. This photodegradation can occur directly through the absorption of light by the molecule itself or indirectly through the action of other light-absorbing substances in the environment. For instance, the photodegradation of p-nitrobenzoic acid has been shown to be enhanced in the presence of titanium dioxide (TiO2) photocatalysts under UV irradiation. nih.gov The efficiency of this process can be further improved by modifying the photocatalyst, for example, by doping it with barium ions and dispersing it on a mesoporous material like MCM-41. nih.gov Studies on other nitroaromatic compounds have shown that the rate of photodegradation can be highly dependent on pH. nih.gov
Hydrolytic Stability in Aquatic Environments
The ester functional group in nitrobenzoate esters can be broken down by hydrolysis, a reaction with water that yields a carboxylic acid and an alcohol. oieau.frnih.gov The rate of this reaction is influenced by both pH and temperature. oieau.frpsu.edu Generally, ester hydrolysis is slow at neutral pH but is accelerated in acidic or, more significantly, alkaline conditions. psu.eduorgsyn.org
The presence of electron-withdrawing groups like nitro groups and halogens on the aromatic ring can affect the rate of hydrolysis. oieau.frnih.gov For example, the presence of a 4-nitro group on methyl benzoate (B1203000) significantly reduces its hydrolysis half-life compared to the unsubstituted version. oieau.fr The resulting nitrobenzoic acid can then be further degraded. orgsyn.orgnih.gov The position of substituents on the aromatic ring also plays a role in hydrolytic stability. nih.gov
Below is a data table summarizing the hydrolytic stability of some methyl benzoates.
| Compound | Half-life at pH 8 and 10°C (years) |
| Methyl benzoate | 1.8 |
| Methyl 4-nitrobenzoate | 0.1 |
| Methyl 4-methoxybenzoate | 4.8 |
This table is based on data presented in a study on the hydrolysis of substituted methyl benzoates and is intended for comparative purposes. oieau.fr
Environmental Context and Occurrence of Nitroaromatic Esters
Nitroaromatic compounds, a class to which esters like Ethyl 2,3-dichloro-6-nitrobenzoate belong, have been introduced into the environment primarily through human activities. nih.gov Their extensive use in the synthesis of a wide array of products, including dyes, pesticides, polymers, and explosives, has resulted in the contamination of soil and groundwater. nih.govcswab.org Industrial activities are the main source of these compounds in the environment. nih.gov
The environmental presence of nitroaromatic compounds is not solely due to anthropogenic releases. Some nitroaromatic compounds can also be formed naturally. nih.gov In urban environments, hydrocarbons from natural combustion and the incomplete combustion of fossil fuels can act as substrates for nitration with atmospheric nitrogen dioxide. nih.gov This process can lead to the formation of compounds such as nitrobenzene, 3-nitrotoluene, and various nitro-polyaromatic hydrocarbons. nih.gov
Industrial accidents have also contributed to significant environmental contamination. nih.gov A notable event was the explosion at a chemical plant in Jilin, China, in 2005, which released an estimated 100 tons of benzene (B151609) and nitrobenzene into the Songhua River. nih.gov Furthermore, nitroaromatic explosives from ammunition can contaminate soil and groundwater. researchgate.net
The very chemical properties that make nitroaromatic compounds useful in industrial applications also contribute to their persistence and potential hazard in the environment. nih.gov The nitro group, in particular, adds to the recalcitrance of these molecules against biodegradation. nih.gov Many nitroaromatic compounds are known to be toxic and mutagenic, with several listed as priority pollutants by the U.S. Environmental Protection Agency. nih.gov
Research has been driven by a growing awareness of environmental contamination by these compounds. cswab.org The study of their environmental fate integrates data on chemical and microbiological transformations with physical transport processes to predict their persistence and concentration in aquatic systems. dtic.mil
Table 1: Sources of Nitroaromatic Compounds in the Environment
| Source Category | Specific Examples of Release |
| Industrial Production & Use | Used as chemical intermediates in the dye, pigment, pharmaceutical, rubber, pesticide, and perfume industries. epa.gov |
| Used in the synthesis of polymers, pesticides, and explosives. nih.govcswab.org | |
| Release from manufacturing facilities for compounds like trinitrotoluene (TNT) and dinitrotoluene (DNT). dtic.mil | |
| Natural Formation | Atmospheric nitration of hydrocarbons from fossil fuel combustion. nih.gov |
| Accidental Releases | Industrial explosions and spills, such as the 2005 Jilin chemical plant explosion. nih.gov |
| Military Activities | Contamination of soil and groundwater from nitroaromatic explosives in ammunition. researchgate.net |
Table 2: Examples of Nitroaromatic Compounds Found in the Environment
| Compound Name | Context/Use |
| Nitrobenzene | Industrial intermediate, contaminant from spills. nih.gov |
| Dinitrotoluene (DNT) | Used in propellants and as a contaminant in TNT manufacturing. researchgate.netdtic.mil |
| Trinitrotoluene (TNT) | Explosive, significant environmental contaminant at military sites. researchgate.netdtic.mil |
| Nitrophenols | Used in the synthesis of dyes, pesticides, and pharmaceuticals. researchgate.net |
| 3-Nitrotoluene | Formed naturally through atmospheric processes. nih.gov |
| 1- and 2-Nitronaphthalene | Formed naturally through atmospheric processes. nih.gov |
| 3-Nitrobiphenyl | Formed naturally through atmospheric processes. nih.gov |
Applications and Utilization of Ethyl 2,3 Dichloro 6 Nitrobenzoate As a Chemical Intermediate
Precursor in the Synthesis of Pharmaceutical Intermediates
The predominant application of Ethyl 2,3-dichloro-6-nitrobenzoate is in the pharmaceutical industry, where it serves as a key starting material for the synthesis of Anagrelide and its derivatives.
Anagrelide is a medication used to treat thrombocythemia, a condition characterized by an overproduction of blood platelets. researchgate.net The synthesis of Anagrelide often involves the use of this compound or its precursors to construct the core structure of the final drug molecule.
Several synthetic routes to Anagrelide utilize intermediates derived from 2,3-dichloro-6-nitrobenzaldehyde (B1310661). This aldehyde is a direct precursor to this compound. In one pathway, 2,3-dichloro-6-nitrobenzaldehyde is reduced to the corresponding benzyl (B1604629) alcohol, which is then converted to a benzyl halide. This halide is subsequently reacted with glycine (B1666218) ethyl ester to form an adduct, which is a key intermediate on the path to Anagrelide. bldpharm.com Another approach involves the direct reductive amination of 2,3-dichloro-6-nitrobenzaldehyde with a glycine ester to produce ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, another critical intermediate. google.com
The following table outlines the key intermediates in a common synthetic route to Anagrelide starting from a related precursor:
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 2,3-dichloro-6-nitrobenzaldehyde | C7H3Cl2NO3 | Starting material for the synthesis of the benzylamine (B48309) derivative. |
| 2,3-dichloro-6-nitrobenzylamine (B132486) | C7H6Cl2N2O2 | Formed by the reduction of the corresponding benzonitrile (B105546) or aldehyde. |
| Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | C11H12Cl2N2O4 | Formed by the reaction of 2,3-dichloro-6-nitrobenzylamine with ethyl bromoacetate (B1195939). google.com |
| Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | C11H14Cl2N2O2 | Resulting from the reduction of the nitro group of the preceding intermediate. google.com |
| Ethyl 5,6-dichloro-3,4-dihydro-2-(1H)-iminoquinazoline-3-acetate | C13H14Cl2N3O2 | Formed by the cyclization of the amino derivative with cyanogen (B1215507) bromide. google.com |
| Anagrelide | C10H7Cl2N3O | The final product, obtained through a final cyclization step. google.com |
The synthesis of aminobenzylglycinate derivatives is a critical step in the production of Anagrelide, where this compound plays an indirect but foundational role as a precursor to the key building blocks. Specifically, the synthesis of ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate is a pivotal transformation.
The process typically starts with a compound like 2,3-dichloro-6-nitrobenzylamine, which is derived from precursors related to this compound. This benzylamine is then reacted with ethyl bromoacetate to yield ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate. google.com The crucial step is the subsequent reduction of the nitro group of this glycinate (B8599266) derivative. This reduction is often carried out using reagents like stannous chloride (SnCl2) in concentrated hydrochloric acid, which converts the nitro group into an amino group, thereby forming ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate. google.comgoogle.com This aminobenzylglycinate derivative is the immediate precursor for the subsequent cyclization reactions that form the quinazoline (B50416) ring system of Anagrelide. google.com
The following table details the transformation of the nitrobenzylglycinate to the aminobenzylglycinate derivative:
| Reactant | Reagents | Product | Significance |
| Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | SnCl2, HCl | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Reduction of the nitro group to form the key amino intermediate for cyclization. google.comgoogle.com |
Use in Agrochemical Synthesis and Related Compounds
While nitroaromatic compounds, in general, are utilized in the agrochemical industry, there is no specific information available in the searched sources regarding the application of this compound in the synthesis of agrochemicals or related compounds.
Potential Applications in Material Science
Based on the available search results, there is no documented information on the specific use or potential applications of this compound in the field of material science.
Future Directions and Emerging Research Avenues for Ethyl 2,3 Dichloro 6 Nitrobenzoate
Development of Novel Catalytic Synthetic Routes for Enhanced Efficiency
The pursuit of more efficient and selective synthetic methods for producing Ethyl 2,3-dichloro-6-nitrobenzoate and its derivatives is a paramount area of future research. Traditional synthesis often relies on stoichiometric reagents and harsh conditions. The development of novel catalytic systems promises to overcome these limitations, offering higher yields, milder reaction conditions, and improved atom economy.
Future research will likely focus on the application of transition metal catalysis for the nitration and esterification steps. For instance, the use of solid acid catalysts, such as iron-supported zirconium/titanium oxides, has shown promise in the synthesis of various methyl benzoate (B1203000) compounds and could be adapted for the ethyl ester. mdpi.com These catalysts offer the advantage of being heterogeneous, allowing for easier separation and recycling, which is a significant step towards more sustainable processes. mdpi.com
Furthermore, the reduction of the nitro group in derivatives of this compound is a critical step in the synthesis of many target molecules. frontiersin.org Current methods often employ reducing agents like stannous chloride. researchgate.net Future investigations will likely explore catalytic hydrogenation using more environmentally benign reducing agents and advanced catalysts. The use of non-precious metal catalysts is a particularly important goal in developing sustainable pharmaceutical-oriented organic synthesis. frontiersin.org The development of catalysts that can achieve high selectivity and efficiency in these reductions will be a key focus.
Advanced Computational Studies for Predictive Reactivity and Interactions
The application of advanced computational chemistry is set to revolutionize the understanding of this compound's reactivity and its interactions with other molecules. Density Functional Theory (DFT) and other computational models can provide deep insights into the electronic structure and reaction mechanisms, guiding the rational design of new synthetic routes and functional materials.
Future computational studies will likely focus on several key areas:
Predicting Regioselectivity: Computational models can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the molecule. This is particularly important for understanding and controlling derivatization reactions. For instance, models can predict the outcome of further substitutions on the aromatic ring, taking into account the directing effects of the existing chloro, nitro, and ester groups.
Reaction Pathway Analysis: Computational chemistry can elucidate the transition states and intermediates of reactions involving this compound. This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts.
Interaction with Biological Targets: For derivatives of this compound with potential pharmacological activity, computational docking studies can predict how these molecules bind to specific proteins or enzymes. This can accelerate the drug discovery process by identifying promising lead compounds.
Material Property Prediction: In the context of functional materials, computational models can be used to predict the electronic, optical, and mechanical properties of polymers or other materials incorporating this compound or its derivatives.
While direct computational studies on this compound are not yet widely published, the methodologies for assessing the redox reactivity of related polychlorinated nitroaromatic compounds have been established and can be readily applied. researchgate.net
Exploration of Undiscovered Derivatization Reactions and Novel Transformations
The rich chemical functionality of this compound, including its nitro group, ester moiety, and chlorinated aromatic ring, offers a vast landscape for the discovery of novel derivatization reactions and transformations. While its conversion to an amino group is a known and utilized pathway, many other possibilities remain unexplored. frontiersin.org
Future research is expected to venture into the following areas:
Cross-Coupling Reactions: The chlorine atoms on the aromatic ring present opportunities for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of novel compounds with potentially interesting biological or material properties.
Functionalization of the Nitro Group: Beyond simple reduction, the nitro group can participate in a variety of other transformations. For example, it can be converted into other nitrogen-containing functional groups like hydroxylamines, azoxy compounds, or even be used to direct further functionalization of the aromatic ring.
Modifications of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, acid chlorides, or other esters. This opens up possibilities for creating new polymers or for attaching the molecule to other substrates. acs.org The development of efficient catalytic methods for these transformations, such as N-heterocyclic carbene-catalyzed oxidations of corresponding aldehydes to access the carboxylic acid, will be a key enabler. mdpi.com
Multicomponent Reactions: The use of this compound or its derivatives in multicomponent reactions could lead to the rapid and efficient synthesis of complex molecular architectures. rsc.org
The exploration of these novel reactions will undoubtedly lead to the discovery of new molecules with unique properties and applications.
Implementation of Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of chemical syntheses, and the production of this compound is no exception. Future research will be heavily focused on developing more environmentally friendly and sustainable methods for its synthesis and derivatization.
Key areas for the implementation of green chemistry include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents, is a major goal. tandfonline.comunibo.it
Catalytic Processes: As discussed in section 9.1, the shift from stoichiometric reagents to catalytic methods will significantly reduce waste and improve atom economy. mdpi.com
Renewable Feedstocks: While the core aromatic structure of this compound is currently derived from petrochemical sources, future research may explore pathways from renewable biomass.
One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without the need for intermediate purification can significantly reduce waste and improve efficiency. nih.gov
The adoption of these green chemistry principles will not only minimize the environmental impact of producing this compound but also lead to more cost-effective and safer manufacturing processes. nih.gov
Investigation into its Role in Advanced Functional Materials and Technologies
The unique combination of functional groups in this compound and its derivatives makes it an intriguing building block for the creation of advanced functional materials. While its primary application has been in the pharmaceutical sector, its potential in materials science is an exciting and largely unexplored frontier.
Future research could investigate the incorporation of this compound derivatives into:
Polymers: The di-chloro substitution pattern and the potential for derivatization of the nitro and ester groups make this molecule a candidate for the synthesis of novel polymers. These polymers could exhibit unique properties such as thermal stability, flame retardancy, or specific optical and electronic characteristics. The use of nitrobenzoate derivatives in polymer science is an emerging field with significant potential.
Liquid Crystals: The rigid aromatic core of the molecule could be a basis for the design of new liquid crystalline materials with applications in displays and sensors.
Functional Dyes and Pigments: The nitroaromatic structure is a common feature in many dyes and pigments. By modifying the substituents on the aromatic ring, it may be possible to tune the color and other photophysical properties of the molecule, leading to new high-performance colorants.
Materials for Electronics: The electron-withdrawing nature of the nitro and chloro groups could impart interesting electronic properties to materials incorporating this molecule, with potential applications in organic electronics.
The functionalization of materials with specifically designed organic molecules is a powerful strategy for creating new technologies. The versatility of this compound makes it a promising candidate for this approach, opening up a wide range of possibilities for future research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,3-dichloro-6-nitrobenzoate, and how can side reactions be minimized?
- Methodological Answer : Begin with nitration of 2,3-dichlorobenzoic acid derivatives under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C), followed by esterification using ethanol and catalytic H₂SO₄. Purify intermediates via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress by TLC and confirm purity via melting point analysis and ¹H/¹³C NMR. Nitro groups may cause competing electrophilic substitutions; use low temperatures to suppress byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹), nitro NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Cl stretches (~700 cm⁻¹).
- NMR : ¹H NMR should show ester methyl triplet (~1.3 ppm, J=7 Hz) and aromatic protons split by Cl/NO₂ substituents. ¹³C NMR confirms ester carbonyl (~165 ppm) and aromatic carbons.
- GC-MS : Use electron ionization (EI) to detect molecular ion [M⁺] and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Nitro compounds are potential oxidizers and may decompose explosively under heat or friction. Use blast shields, fume hoods, and anti-static equipment. Chlorinated aromatics may be toxic; employ PPE (nitrile gloves, lab coat) and monitor air quality. Store away from reducing agents and document waste disposal per EPA guidelines (e.g., incineration with scrubbing) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate partial charges and Fukui indices. The nitro group at C6 deactivates the ring, but Cl at C2/C3 may direct nucleophiles to para positions.
- Solvent Effects : Simulate solvation (e.g., DMSO, ethanol) via PCM models to assess transition-state stabilization.
- Validation : Compare predicted activation energies with experimental kinetics (e.g., UV-Vis monitoring of SNAr with amines) .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ=0.71073 Å) and refine using SHELXL. Key parameters:
- Disorder modeling : Address potential Cl/NO₂ positional disorder with PART instructions.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-Cl⋯O nitro contacts) influencing packing .
Q. What strategies address contradictions in reported bioactivity data for structurally related analogs?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition with purified targets vs. cell-based assays). Adjust for variables like solvent (DMSO concentration) and incubation time.
- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. NO₂ position) with activity. Use leave-one-out cross-validation to assess model robustness .
Q. How can researchers design toxicity studies for this compound given limited prior data?
- Methodological Answer :
- In vitro : Test hepatotoxicity via HepG2 cell viability (MTT assay) and ROS generation (DCFH-DA probe).
- In silico : Use ADMET Predictor™ to estimate metabolic pathways (e.g., nitro reduction to amines) and prioritize in vivo testing.
- Biomarker Identification : Profile urinary metabolites (LC-HRMS) in rodent models to track renal/hepatic stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
